molecular formula C19H22N2O4 B4187130 N-{2-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-2-furamide

N-{2-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-2-furamide

Cat. No. B4187130
M. Wt: 342.4 g/mol
InChI Key: JTTXRPNECXGBRS-UHFFFAOYSA-N
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Description

N-{2-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential therapeutic applications. This compound has been shown to inhibit the activity of several kinases that are involved in the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer treatments.

Mechanism of Action

The mechanism of action of N-{2-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-2-furamide involves the inhibition of several kinases that are involved in the growth and proliferation of cancer cells. Specifically, N-{2-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-2-furamide inhibits the activity of BTK, ITK, and TEC, which are all involved in the signaling pathways that promote cancer cell growth and survival. By inhibiting these kinases, N-{2-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-2-furamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to decreased cell viability and increased apoptosis.
Biochemical and Physiological Effects:
N-{2-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-2-furamide has been shown to have several biochemical and physiological effects in cancer cells. These include decreased cell viability, increased apoptosis, and decreased expression of key proteins involved in cancer cell growth and survival. Additionally, N-{2-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-2-furamide has been shown to have minimal effects on normal cells, making it a promising candidate for the development of new cancer treatments.

Advantages and Limitations for Lab Experiments

One of the advantages of N-{2-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-2-furamide for lab experiments is its high potency and specificity for the kinases it targets. This allows for the precise modulation of signaling pathways involved in cancer cell growth and survival, making it a useful tool for studying these pathways. However, one limitation of N-{2-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-2-furamide is its solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of N-{2-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-2-furamide and its potential applications in cancer research. One area of interest is the development of combination therapies that include N-{2-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-2-furamide and other targeted inhibitors. Additionally, further research is needed to determine the optimal dosing and administration of N-{2-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-2-furamide in preclinical and clinical studies. Finally, the potential use of N-{2-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-2-furamide in the treatment of other diseases, such as autoimmune disorders, is an area of active investigation.

Scientific Research Applications

N-{2-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-2-furamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of several kinases that are involved in the growth and proliferation of cancer cells, including BTK, ITK, and TEC. This inhibition leads to decreased cell viability and increased apoptosis in cancer cells, making N-{2-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-2-furamide a promising candidate for the development of new cancer treatments.

properties

IUPAC Name

N-[2-(cyclohexanecarbonylamino)-4-methoxyphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-24-14-9-10-15(20-19(23)17-8-5-11-25-17)16(12-14)21-18(22)13-6-3-2-4-7-13/h5,8-13H,2-4,6-7H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTXRPNECXGBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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